- Parallel Chemistry Approach to Identify Novel Nuclear Receptor Ligands Based on the GW0742 ScaffoldACS Combinatorial Science, 2017, 19(10), 646-656,
Cas no 933782-03-7 ((2-bromo-4-methyl-1,3-thiazol-5-yl)methanol)

933782-03-7 structure
Nome del prodotto:(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol
Numero CAS:933782-03-7
MF:C5H6BrNOS
MW:208.076239109039
MDL:MFCD20441256
CID:2119407
PubChem ID:59295463
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2-bromo-4-methylthiazol-5-yl)methanol
- XLVPVZKGRKXLIA-UHFFFAOYSA-N
- 5-Thiazolemethanol, 2-bromo-4-methyl-
- (2-Bromo-4-methyl-thiazol-5-yl)-methanol
- (2-Bromo-4-methylthiazol-5-yl)methanol, AldrichCPR
- 2-Bromo-4-methyl-5-thiazolemethanol (ACI)
- (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanol
- DB-309704
- CS-0162332
- 933782-03-7
- E76577
- BS-50892
- EN300-3253291
- SCHEMBL2244526
- (2-bromo-4-methyl-1,3-thiazol-5-yl)methanol
-
- MDL: MFCD20441256
- Inchi: 1S/C5H6BrNOS/c1-3-4(2-8)9-5(6)7-3/h8H,2H2,1H3
- Chiave InChI: XLVPVZKGRKXLIA-UHFFFAOYSA-N
- Sorrisi: BrC1=NC(C)=C(CO)S1
Proprietà calcolate
- Massa esatta: 206.93535g/mol
- Massa monoisotopica: 206.93535g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 9
- Conta legami ruotabili: 1
- Complessità: 103
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 61.4
- XLogP3: 1.5
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3253291-10.0g |
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol |
933782-03-7 | 95.0% | 10.0g |
$1070.0 | 2025-03-18 | |
Enamine | EN300-3253291-2.5g |
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol |
933782-03-7 | 95.0% | 2.5g |
$298.0 | 2025-03-18 | |
Alichem | A059006599-10g |
(2-Bromo-4-methylthiazol-5-yl)methanol |
933782-03-7 | 97% | 10g |
$1672.32 | 2023-08-31 | |
A2B Chem LLC | AX50855-250mg |
(2-Bromo-4-methylthiazol-5-yl)methanol |
933782-03-7 | 95% | 250mg |
$47.00 | 2024-05-20 | |
Crysdot LLC | CD11010105-10g |
(2-Bromo-4-methylthiazol-5-yl)methanol |
933782-03-7 | 97% | 10g |
$1126 | 2024-07-19 | |
Key Organics Ltd | BS-50892-1g |
(2-Bromo-4-methylthiazol-5-yl)methanol |
933782-03-7 | >97% | 1g |
£353.00 | 2025-02-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VT710-200mg |
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol |
933782-03-7 | 97% | 200mg |
663.0CNY | 2021-07-14 | |
Enamine | EN300-3253291-5.0g |
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol |
933782-03-7 | 95.0% | 5.0g |
$555.0 | 2025-03-18 | |
Enamine | EN300-3253291-1.0g |
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol |
933782-03-7 | 95.0% | 1.0g |
$144.0 | 2025-03-18 | |
Enamine | EN300-3253291-0.05g |
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol |
933782-03-7 | 95.0% | 0.05g |
$34.0 | 2025-03-18 |
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol , Water ; rt; overnight, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt
Riferimento
- Preparation of isoxazole derivatives as GPR40 modulators, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Novel phenylpropionic acid derivatives as peroxisome proliferator-activated gamma receptor modulators, method of preparing the same, and pharmaceutical composition comprising the same, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol , Water ; rt; overnight, rt
Riferimento
- Preparation of heterocyclic derivatives such as 2-aminopyridine and 3-aminopyridazine derivatives as anaplastic lymphoma kinase (ALK) inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol , Water ; 0 °C; 16 h, rt
Riferimento
- Novel oxazole and thiazole compounds as β-catenin modulators and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol , Water ; 12 h, rt
Riferimento
- Phenyl-1,2,4-oxadiazolone derivatives as PPAR agonists, processes for their preparation and their use as pharmaceuticals, World Intellectual Property Organization, , ,
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Raw materials
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Preparation Products
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Letteratura correlata
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
933782-03-7 ((2-bromo-4-methyl-1,3-thiazol-5-yl)methanol) Prodotti correlati
- 2137607-61-3(1-(Azidomethyl)-2-oxaspiro[4.5]decan-3-one)
- 2138225-61-1(2-(adamantan-2-yl)-3-{(benzyloxy)carbonylamino}propanoic acid)
- 2411199-96-5(N-(2-oxo-1-phenylazetidin-3-yl)-5-[(trifluoromethyl)sulfanyl]furan-2-carboxamide)
- 1822671-27-1(1-Pyrrolidinecarboxylic acid, 3-(bromomethyl)-4-methyl-, 1,1-dimethylethyl ester)
- 1803812-74-9(3-Fluoro-2-methoxy-4-phenylpyridine)
- 2034397-81-2(3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1r,4r)-4-(3-cyanopyrazin-2-yl)oxycyclohexylpropanamide)
- 1805258-39-2(3-(Difluoromethyl)-6-hydroxy-4-iodopyridine-2-carbonyl chloride)
- 1171909-95-7(2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride)
- 851410-96-3(3,5-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide)
- 868679-94-1(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 5-chloro-2-nitrobenzoate)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
